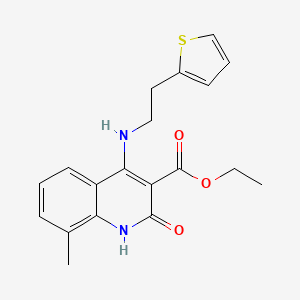

ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline class of compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Liquid Crystal Displays Application

A related compound, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, was synthesized for potential application in liquid crystal displays (LCDs). These compounds, obtained through the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, exhibited very good orientation parameters in nematic liquid crystal, indicating their high potential for use in LCD technology (Bojinov & Grabchev, 2003).

Antibacterial Activity and DNA-Gyrase Inhibition

Another study focused on the synthesis and evaluation of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acids for their antibacterial activity and DNA-gyrase inhibition. A quantitative structure-activity relationship (QSAR) analysis indicated that antibacterial potency strongly depended on the physicochemical properties of the N1 substituent, demonstrating significant antibacterial efficacy across various strains (Domagala et al., 1988).

Anticancer Activity and EGFR-TK Inhibition

The synthesis and evaluation of new quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, revealed notable anti-proliferative effects against various cancer cell lines and significant EGFR inhibitory activity. This suggests these compounds' promise as anticancer agents with potential application in targeted therapy (Ahmed et al., 2020).

Local Anesthetic and Antiarrhythmic Agents

Ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, synthesized as carticaine analogues, demonstrated comparable local anesthetic and antiarrhythmic activities to carticaine and lidocaine. These compounds exert their antiarrhythmic potency through Na+ and Ca+2 channel blocking, indicating their potential for development into new pharmacological agents (Al-Obaid et al., 1998).

Calcium Channel Antagonistic Activity

Research into the synthesis of new methyl (ethyl) 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbohydrates and their derivatives showed activity on calcium channel antagonists. This highlights their potential application in cardiovascular medicine, demonstrating the broad utility of quinoline derivatives in therapeutic development (Gupta & Misra, 2008).

Propiedades

IUPAC Name |

ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-24-19(23)15-17(20-10-9-13-7-5-11-25-13)14-8-4-6-12(2)16(14)21-18(15)22/h4-8,11H,3,9-10H2,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWDZLJQKKYRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 49658406 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2534744.png)

![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)

![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)

![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)